molecular formula C18H15NO2 B024420 Dihydroxydiphenyl-pyridyl methane CAS No. 603-41-8

Dihydroxydiphenyl-pyridyl methane

Cat. No. B024420
CAS RN: 603-41-8
M. Wt: 277.3 g/mol
InChI Key: LJROKJGQSPMTKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4′-dihydroxydiphenyl(2-pyridyl)methane involves condensing phenol with pyridine-2-aldehyde. This process results in the formation of dihydroxydiphenyl-pyridyl methane along with its isomer. Modifications in the synthesis process, such as the use of phenols halo substituted in ortho positions, can improve the yield significantly, reaching up to 65-70% (Pala, Crescenzi, & Bietti, 1968).

Molecular Structure Analysis

The molecular structure of dihydroxydiphenyl-pyridyl methane derivatives has been extensively studied. For instance, the structure of bis(5-bromopyridine-2-ylthio) methane has been characterized using X-ray crystal structure analysis, revealing insights into the molecular geometry and bonding patterns of such compounds (Bhasin et al., 2009).

Chemical Reactions and Properties

The reactivity of dihydroxydiphenyl-pyridyl methane derivatives is influenced by their unique molecular structure. For example, 2-pyridylseleno methanes have been synthesized through reactions involving hydrazine hydrate and bromopyridines, showcasing the compound's versatility in forming various derivatives (Bhasin & Singh, 2002).

Physical Properties Analysis

The physical properties of dihydroxydiphenyl-pyridyl methane and its derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. However, detailed information on these specific physical properties is not readily available in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are essential for understanding the applications of dihydroxydiphenyl-pyridyl methane. Its derivatives have been explored for their potential use in various fields, such as organometallic chemistry and catalysis, indicating a broad range of chemical behaviors (Hadjikakou, Jurkschat, & Schürmann, 2006).

Scientific Research Applications

  • Synthesis Improvement : A study focused on improving the synthesis of 4,4′-dihydroxydiphenyl (2-pyridyl)methane, achieving a yield of 65-70% with reduced ortho condensation products (Pala, Crescenzi, & Bietti, 1968).

  • Molecular Structure and Applications : The orthorhombic modification of bis[4-(3-pyridylmethylideneamino)phenyl]methane creates a disubstituted methane derivative, suggesting potential novel applications (Shah, Shah, Khan, & Ng, 2010).

  • Chemical Extraction : Di(2-pyridyl)N, N-di[(8-quinolyl)amino]methane (DPQAM) effectively extracts and determines perchlorate and iodide in specific concentration ranges (Pavón, Cordero, & Godoy, 1990).

  • Polymer Production : A reaction involving 4,4'-dihydroxydiphenyl methane with glycidyl methacrylate produces an electron beam curable prepolymer, demonstrating increased reaction rates under certain conditions (Pyun, Park, Sung, & Choi, 1979).

  • Phosphorylation Intermediate : S,S-di-2-pyridyl methanedithiolophosphonate serves as a key intermediate in phosphorylation, useful for preparing various nucleotides (Hashimoto, Ueki, & Mukaiyama, 1976).

  • Antitumoral Activity : Bis(pyridyl)methane derivatives show promising antitumoral activity against various human cancer cell lines (Cocco, Congiu, & Onnis, 2003).

  • Cytotoxic Activity : Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes exhibit cytotoxic activity in vitro (Li, Song, Dai, & Tang, 2010).

  • Electrochemical Behavior : 3-Pyridyl-N,N-bis[(8-quinolyl)amino]methane displays specific electrochemical behavior and reduction mechanisms, with potential applications in detection (Loeches, Teijeiro, & Marín, 1993).

  • Catalytic Applications : Synthesized RuCl2(PPh3)(L) complexes containing this compound show excellent catalytic activity for asymmetric transfer hydrogenation (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).

  • Sensitizing Capacity : Dihydroxydiphenyl methane, specifically bisphenol F, has been studied for its sensitizing capacity (Bruze, 1986).

  • Polyimide Synthesis : Microwave-assisted synthesis of polyimides containing pyridine offers high thermal stability, useful in organic light-emitting diodes (Cheng et al., 2019).

  • Fuel Cell and Hydrogen Production : A microporous metal-organic framework, ZJU-5a, demonstrates high storage capacity for C2H2 and CH4 at room temperature, indicating potential in fuel cells and hydrogen production (Rao et al., 2013).

  • Thermal Stability and Gas Storage : SOF-1a, a supramolecular organic framework, shows exceptional thermal stability with potential applications in gas storage (Yang et al., 2010).

  • Templating Metal Nanoparticles : Poly(phenylene-pyridyl) dendrimers can be used as templates for encapsulating Pd nanoparticles, offering potential for efficient nanoparticle production (Shifrina et al., 2005).

  • Catalytic Oxidation : Carboxylate-bridged diiron(II) complexes mimic bacterial multicomponent monooxygenases, useful for ligand oxidation (Carson & Lippard, 2004).

properties

IUPAC Name

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJROKJGQSPMTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209053
Record name Dihydroxydiphenyl-pyridyl methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxydiphenyl-pyridyl methane

CAS RN

603-41-8
Record name 4,4′-Dihydroxydiphenyl(2-pyridyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dihydroxydiphenyl-pyridyl methane
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Record name Deacetylbisacodyl
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Record name Dihydroxydiphenyl-pyridyl methane
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Record name DEACETYLBISACODYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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